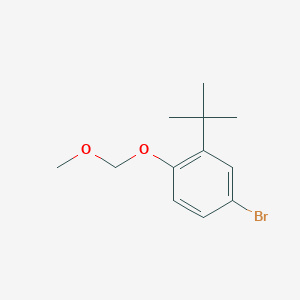
4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)10-7-9(13)5-6-11(10)15-8-14-4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBFBRKUJTZKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H17BrO3
- Molecular Weight : 299.18 g/mol
The structural formula indicates the presence of a bromine atom, a tert-butyl group, and a methoxymethoxy substituent, which contribute to its unique properties and biological activities.
Anti-inflammatory Properties
Compounds containing methoxy groups have been associated with anti-inflammatory activities. The presence of the methoxymethoxy group in this compound suggests potential for modulating inflammatory pathways. Research into related compounds has demonstrated inhibition of pro-inflammatory cytokines, indicating a possible avenue for therapeutic application.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on structurally similar compounds to evaluate their effects on cancer cell lines. Preliminary findings suggest that halogenated compounds can induce apoptosis in certain cancer cells. The specific cytotoxic profile of this compound remains to be elucidated through targeted studies.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Potential to inhibit bacterial and fungal growth | Hypothetical based on structural similarity |
| Anti-inflammatory | May modulate inflammatory cytokines | Related compounds studies |
| Cytotoxicity | Induces apoptosis in cancer cells (related compounds) | Preliminary findings |
Study 1: Antimicrobial Effects
In a study examining the antimicrobial properties of brominated phenolic compounds, researchers found that derivatives with tert-butyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While this compound was not directly tested, its structural analogs showed promise in this area.
Study 2: Anti-inflammatory Mechanisms
A related study focused on methoxy-substituted phenols demonstrated their ability to reduce inflammation in murine models. The mechanism involved the downregulation of TNF-alpha and IL-6 levels, suggesting that this compound may exhibit similar effects based on its methoxymethoxy group.
Study 3: Cytotoxicity in Cancer Cells
Research into halogenated phenolic compounds revealed that certain derivatives could effectively induce cell death in breast cancer cell lines. A comparative analysis indicated that structural modifications significantly influenced cytotoxic potency, warranting further investigation into the specific effects of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


